molecular formula C7H7Cl2F3N2 B13512229 [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B13512229
M. Wt: 247.04 g/mol
InChI Key: KVFGBLMJJBFRLB-UHFFFAOYSA-N
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Description

[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H7Cl2F3N2. It is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the following steps :

    Nitration: 4-Nitrotoluene is reacted with trifluoromethylsulfonic acid to obtain 4-trifluoromethyl toluene.

    Hydrazination: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.

    Hydrochlorination: Finally, the 4-trifluoromethylphenylhydrazine is reacted with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can yield amines .

Scientific Research Applications

[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride has a wide range of scientific research applications :

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and trifluoromethyl groups in [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride makes it unique. These groups confer specific chemical properties, such as increased reactivity and stability, which are not present in similar compounds .

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-6-3-4(13-12)1-2-5(6)7(9,10)11;/h1-3,13H,12H2;1H

InChI Key

KVFGBLMJJBFRLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)C(F)(F)F.Cl

Origin of Product

United States

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